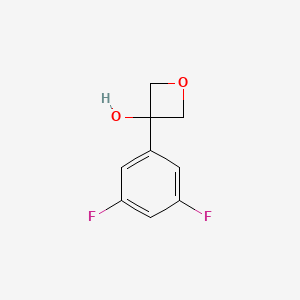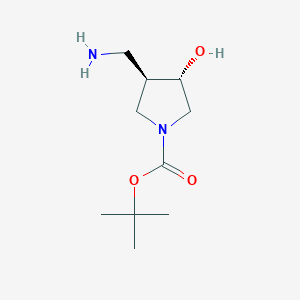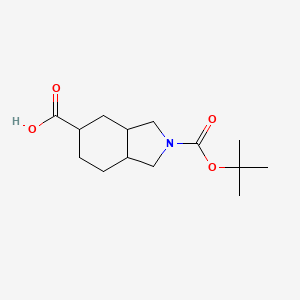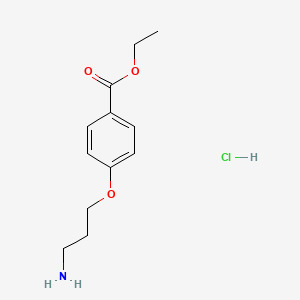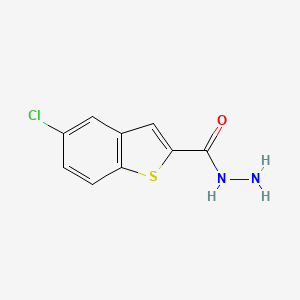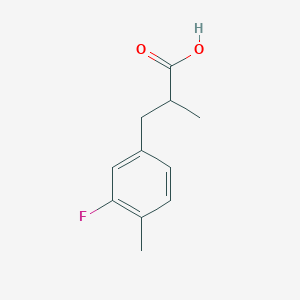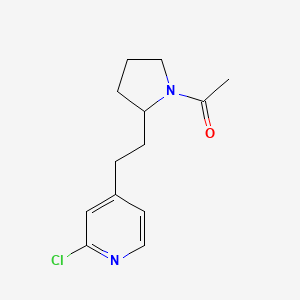
1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one
概要
説明
1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a pyrrolidine ring and a chloropyridine moiety
科学的研究の応用
1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
A related compound, (2-chloropyridin-4-yl)methanamine hydrochloride, is identified as a selective inhibitor of loxl2 . LOXL2, or Lysyl Oxidase-Like 2, is an enzyme involved in the crosslinking of collagen and elastin in the extracellular matrix.
Mode of Action
If it shares similarities with (2-chloropyridin-4-yl)methanamine hydrochloride, it may act as an inhibitor of its target enzyme, potentially preventing the normal function of the enzyme and affecting the structural integrity of the extracellular matrix .
Biochemical Pathways
If it acts similarly to (2-Chloropyridin-4-yl)methanamine hydrochloride, it may impact pathways involving the extracellular matrix and tissue remodeling .
生化学分析
Biochemical Properties
1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with selective androgen receptor modulators (SARMs), indicating its potential in modulating receptor activities
Cellular Effects
1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with androgen receptors suggests its potential impact on cell signaling pathways related to hormone regulation . Furthermore, its effects on gene expression and cellular metabolism are areas of active research, with preliminary studies indicating potential modulation of metabolic pathways and gene regulatory networks.
Molecular Mechanism
The molecular mechanism of 1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and context of the interaction. Additionally, it may influence gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone may change over time due to its stability and degradation. The compound’s stability under various storage conditions, such as -80°C and -20°C, has been documented, with recommendations for usage within specific time frames to maintain its efficacy
Dosage Effects in Animal Models
The effects of 1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone vary with different dosages in animal models. Studies have shown that the compound’s impact on cellular processes and metabolic pathways can be dose-dependent, with higher doses potentially leading to toxic or adverse effects
Metabolic Pathways
1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s structure allows it to participate in metabolic reactions, potentially influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues may be influenced by its interactions with cellular transport mechanisms . Understanding these interactions is crucial for determining its bioavailability and potential therapeutic applications.
Subcellular Localization
1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . These localization patterns are essential for understanding its mechanism of action and potential effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 2-chloropyridine with an appropriate pyrrolidine derivative. The process may include steps such as:
Nucleophilic substitution: The chloropyridine undergoes nucleophilic substitution with a pyrrolidine derivative.
Cyclization: Formation of the pyrrolidine ring through cyclization reactions.
Functionalization: Introduction of the ethanone group through various functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanone group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the ethanone group to alcohols.
Substitution: Halogen substitution reactions on the chloropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
類似化合物との比較
Similar Compounds
1-(2-(2-(2-Chloropyridin-4-yl)ethyl)piperidin-1-yl)ethan-1-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidine: Lacks the ethanone group but has a similar pyrrolidine and chloropyridine structure.
Uniqueness
1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one is unique due to its combination of a pyrrolidine ring and a chloropyridine moiety, which imparts specific chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
1-[2-[2-(2-chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-8-2-3-12(16)5-4-11-6-7-15-13(14)9-11/h6-7,9,12H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNQDSUVEOTWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CCC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




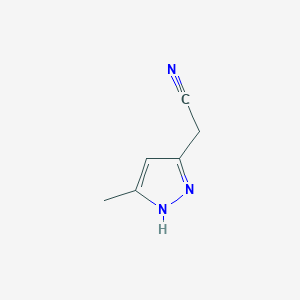
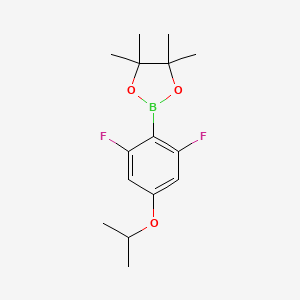
![N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1401232.png)
